N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
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Overview
Description
“N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide” is a compound that contains a thiazolidine nucleus . Thiazolidine is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The thiazolidine nucleus is present in numerous biological compounds, e.g., anti-malarial, antimicrobial, anti-mycobacterium, anticonvulsant, antiviral, anticancer, anti-inflammatory, antioxidant, anti-HIV (human immunodeficiency virus) and antitubercular agent .
Synthesis Analysis
The synthesis of thiazolidine derivatives often involves the reaction of primary amines, aldehyde, and mercaptoacetic acid via one-pot multicomponent reactions (MCR) in the presence of BF3 and p-toluenesulfonic acid (PTSA) . A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .Molecular Structure Analysis
The molecular formula of “N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide” is C12H15N3O4S . It contains a thiazolidine nucleus, which is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .Physical And Chemical Properties Analysis
The molecular weight of “N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide” is 297.33 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.Scientific Research Applications
Anticancer Activity
Research has delved into the synthesis of thiazolidin-4-one derivatives, demonstrating their potential as anticancer agents. For instance, a study focusing on the design, synthesis, and anticancer evaluation of certain benzamides highlighted their effectiveness against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds were found to exhibit moderate to excellent anticancer activity, showcasing the therapeutic potential of thiazolidin derivatives in oncology (Ravinaik et al., 2021).
Antimicrobial Evaluation
Another significant application is in the development of antimicrobial agents. A study on the synthesis and antimicrobial evaluation of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates revealed these compounds' effectiveness against various microbial strains, including their docking studies for further insights into their mode of action (Spoorthy et al., 2021).
Antiallergy Agents
In the realm of allergy treatment, N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and tested for their antiallergy activity. This research indicates a significant advancement in developing more effective and potent antiallergy medications, with some compounds showing more effectiveness than existing treatments (Hargrave et al., 1983).
Reactivity and Mechanistic Aspects
Investigations into the reactivity of substituted 4-oxothiazolidine derivatives in electron transfer reactions have shed light on their electrochemical properties. This research contributes to a deeper understanding of the electronic structure and reactivity of these compounds, relevant for developing new materials and chemical sensors (Cekic‐Laskovic et al., 2011).
Antihyperglycemic Agents
The development of antihyperglycemic agents has also been a focus, with research into thiazolidine-2,4-diones demonstrating promising results in treating diabetes mellitus. These findings highlight the potential for novel diabetes treatments, contributing significantly to the field of endocrinology and metabolic diseases (Nomura et al., 1999).
Safety and Hazards
properties
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-28-18-9-3-2-6-15(18)10-11-21-19(24)20(25)22-16-7-4-8-17(14-16)23-12-5-13-29(23,26)27/h2-4,6-9,14H,5,10-13H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAIJPQSMVLZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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